molecular formula C6H6O2 B12992698 Cyclopenta-1,3-diene-1-carboxylic Acid

Cyclopenta-1,3-diene-1-carboxylic Acid

Cat. No.: B12992698
M. Wt: 110.11 g/mol
InChI Key: KRHOUGAQUGCCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene-1-carboxylic Acid is a functionalized cyclopentadiene derivative with the molecular formula C6H6O2 . It serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a carboxylic acid group attached to a conjugated diene system, making it a valuable precursor for Diels-Alder reactions to synthesize complex polycyclic structures . Furthermore, this core structure is found in more complex molecules investigated for their biological activity. For instance, a derivative has been identified as a ligand for the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) in humans, a target in immunology and oncology research . Researchers can utilize this compound for the synthesis of novel compounds, in method development, and in various chemical biology applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

cyclopenta-1,3-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-6(8)5-3-1-2-4-5/h1-3H,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHOUGAQUGCCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Cyclopentadiene

One classical approach to prepare this compound involves the direct carboxylation or oxidation of cyclopentadiene derivatives. Cyclopentadiene itself is a highly reactive diene that can be functionalized at specific positions due to its conjugated diene system and the acidity of its vinylic hydrogens.

  • Carboxylation via Lithiation and CO2 Quenching : The cyclopentadiene ring can be selectively lithiated at the 1-position using strong bases such as n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxyl group. This method allows regioselective formation of the 1-carboxylic acid derivative.

  • Oxidative Methods : Oxidation of cyclopentadiene or its derivatives under controlled conditions can yield carboxylic acid functionalities. However, these methods require careful control to avoid over-oxidation or ring cleavage.

Diels-Alder Reaction Followed by Hydrolysis

A widely documented and efficient synthetic route to cyclopentadiene dicarboxylic acids (and by extension, monocarboxylic derivatives) involves the Diels-Alder cycloaddition reaction between cyclopentadiene and dienophiles such as maleic anhydride.

  • Step 1: Diels-Alder Cycloaddition
    Cyclopentadiene reacts with maleic anhydride under controlled temperature (typically 80–120 °C) in solvents like dioxane or toluene to form a bicyclic anhydride adduct. This reaction is highly regio- and stereoselective due to the diene's reactivity and the dienophile's electron-withdrawing groups.

  • Step 2: Hydrolysis of the Anhydride
    The bicyclic anhydride intermediate is then hydrolyzed under acidic or basic aqueous conditions at room temperature to yield the corresponding dicarboxylic acid. Partial hydrolysis or selective decarboxylation can be employed to obtain the monocarboxylic acid derivative, this compound.

This method benefits from high yields and purity, making it suitable for both laboratory-scale and industrial production.

Alkylation and Functional Group Transformations on Cyclopentadiene Derivatives

Advanced synthetic strategies involve the use of substituted cyclopentadiene intermediates, which are alkylated or otherwise functionalized to introduce carboxylic acid groups at desired positions.

  • Regioselective Alkylation : Lithiated cyclopentadiene derivatives can be alkylated with benzyl halides or other electrophiles to introduce substituents at the 5-position, followed by hydrolysis or oxidation to install carboxyl groups.

  • Reductive Alkylation : Using reductive alkylation protocols, aldehydes can be reacted with cyclopentadiene in the presence of hydride donors (e.g., Hantzsch ester) to form 2-substituted cyclopentadiene derivatives, which can be further transformed into carboxylic acids.

  • Protecting Group Strategies : Silyl-protecting groups and enol-ether intermediates are employed to control regioselectivity and facilitate multi-step syntheses involving carboxylic acid installation.

Thermal and Catalytic Cyclization Methods

Some synthetic routes start from cyclopentanone or cyclopentene derivatives, which undergo thermal decomposition or catalytic cyclization under acidic conditions to form cyclopentadiene carboxylic acid derivatives.

  • Acid-Catalyzed Cyclization : Using catalysts such as polyphosphoric acid at elevated temperatures (>200 °C) promotes cyclization and functionalization, enhancing yield and selectivity.

  • Dehydrogenation : Cyclopentene derivatives can be dehydrogenated to form the conjugated diene system of cyclopentadiene, which is then functionalized to introduce carboxyl groups.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Solvent Yield (%) Notes
Lithiation + CO2 Quenching n-Butyllithium, CO2 -78 °C to RT THF or Ether Moderate Regioselective carboxylation at C1
Diels-Alder + Hydrolysis Cyclopentadiene + Maleic Anhydride 80–120 °C Dioxane, Toluene High High regio- and stereoselectivity
Alkylation + Hydrolysis Lithiated CPD + Benzyl Halides 0–25 °C Ether, THF Moderate Multi-step, allows substitution patterns
Acid-Catalyzed Cyclization Polyphosphoric acid catalyst >200 °C Neat or solvent Variable Requires high temperature, catalyst control

Mechanistic Insights

  • The Diels-Alder reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the cyclopentadiene acts as the diene and maleic anhydride as the dienophile, forming a bicyclic anhydride intermediate.

  • Hydrolysis of the anhydride ring opens the bicyclic structure to yield the dicarboxylic acid, which can be selectively decarboxylated or modified to obtain the monocarboxylic acid.

  • Lithiation of cyclopentadiene is facilitated by the acidity of the vinylic hydrogens, allowing selective metalation at the 1-position, which upon reaction with electrophiles such as CO2 introduces the carboxyl group.

Research Findings and Comparative Analysis

  • This compound exhibits moderated reactivity compared to unsubstituted cyclopentadiene due to the electron-withdrawing effect of the carboxyl group, which influences its participation in further Diels-Alder reactions and other transformations.

  • The Diels-Alder route remains the most efficient and scalable method, favored in industrial settings for its high yield and straightforward purification.

  • Advanced synthetic routes involving lithiation and alkylation provide access to substituted derivatives with potential for further functionalization, useful in medicinal chemistry and materials science.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Application Scale
Direct Lithiation + CO2 Regioselective, straightforward Requires strong base, low temp Moderate Laboratory
Diels-Alder + Hydrolysis High yield, scalable Multi-step, requires purification High Industrial & Laboratory
Alkylation + Functionalization Versatile, allows substitution Multi-step, complex Moderate Research & Development
Acid-Catalyzed Cyclization Catalyst-driven, high temp Harsh conditions, variable yield Variable Specialized synthesis

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. These metal complexes can facilitate a range of organic transformations, including cycloadditions and oxidations .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between cyclopenta-1,3-diene-1-carboxylic acid and related compounds:

Compound Name Structure/Key Features Molecular Formula pKa (Carboxylic Acid) Applications/Notes
This compound Conjugated diene + COOH group C₆H₆O₂ ~4–5 (estimated) Organometallic complexes (e.g., iron salts ), Diels-Alder reactions
Cyclopentene-1-carboxylic Acid Single double bond at position 1 C₆H₈O₂ ~4–5 (estimated) Intermediate in organic synthesis; aliases include isoaleprolic acid
3-Cyclopentene-1-carboxylic Acid Double bond at position 3 C₆H₈O₂ ~4–5 (estimated) Non-hazardous research applications; high-purity synthesis (Georganics, TCI America)
Cyclopentane-1,3-dicarboxylic Acid Two carboxylic acid groups C₇H₁₀O₄ ~3–4 (each COOH, estimated) Potential polymer precursor; CAS 876-05-1
Methyl cyclopenta-1,3-diene-1-carboxylate Ester derivative (COOCH₃) C₇H₈O₂ N/A (ester) Reactive diene in Diels-Alder reactions; CAS 35730-27-9
4-Isopropenylcyclohexa-1,3-diene-1-carboxylic Acid Monoterpenic cyclohexa-diene derivative C₁₀H₁₂O₂ ~4–5 (estimated) Aroma component (honey-like odor); identified in flavor research

Key Research Findings

However, direct experimental data are lacking. In contrast, the cyclopentadienyl anion (pKa ~14–15) derived from cyclopenta-1,3-diene is aromatic and highly stable, underscoring the electronic influence of the diene system .

Synthetic Utility :

  • The iron(2+) salt of this compound is synthesized with high yields (up to 97%), suggesting robust coordination chemistry applications .
  • Methyl cyclopenta-1,3-diene-1-carboxylate serves as a reactive diene in Diels-Alder reactions due to its electron-rich nature, enabling access to complex cyclic structures .

Safety and Handling: 3-Cyclopentene-1-carboxylic acid is classified as non-hazardous under EU Regulation No. 1272/2008, making it preferable for laboratory use . In contrast, 1-cyanocyclopentanecarboxylic acid (a nitrile derivative) is classified as corrosive (Transport Class 6.1), requiring stringent handling protocols .

Biological and Industrial Relevance: Cyclohexa-diene-carboxylic acid derivatives, such as compounds 14 and 15 from flavor research, exhibit monoterpenic structures and contribute to honey-like aromas, highlighting divergent applications compared to cyclopentane-based analogs . The dicarboxylic acid analog (cyclopentane-1,3-dicarboxylic acid) may find use in polymer synthesis due to its bifunctional reactivity .

Biological Activity

Cyclopenta-1,3-diene-1-carboxylic acid (CPDCA) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by data tables and case studies.

CPDCA is characterized by the molecular formula C6H6O2C_6H_6O_2 and features a cyclopentadiene structure with a carboxylic acid functional group. This configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .

The biological activity of CPDCA can be attributed to its ability to interact with various biomolecules through its reactive diene system and carboxyl group. These functional groups facilitate the formation of new chemical bonds and allow for interactions with proteins and enzymes, potentially influencing metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: CPDCA may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
  • Radical Scavenging: The compound can potentially act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress .
  • Cell Membrane Interaction: As a weak organic acid, CPDCA can diffuse across cell membranes, affecting intracellular pH and leading to cell death in certain pathogens .

Antimicrobial Activity

Research indicates that CPDCA exhibits antimicrobial properties. A study demonstrated that carboxylic acids can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This suggests that CPDCA may be effective against various bacterial strains .

CompoundMinimum Inhibitory Concentration (MIC)
CPDCA32 µg/mL
Caffeic Acid16 µg/mL

Anticancer Potential

CPDCA's structural similarity to known anticancer agents positions it as a candidate for further research in cancer therapy. Its ability to inhibit certain cancer cell lines has been documented in preliminary studies. For instance, derivatives of cyclopentene compounds have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression .

CompoundIC50 (µM)Cancer Cell Line
CPDCA15.0MCF-7 (breast cancer)
Reference0.190Various HDAC inhibitors

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several carboxylic acid derivatives, including CPDCA. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
  • Anticancer Activity:
    In vitro tests revealed that CPDCA derivatives could inhibit the proliferation of MCF-7 cells with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.